ベシフロキサシン塩酸塩

説明

Synthesis Analysis

The synthesis of besifloxacin hydrochloride involves several chemical reactions starting from basic fluoroquinolone structures, tailored to enhance its efficacy and safety profile. Although specific synthesis routes are proprietary, the process typically involves the introduction of a chloro group to the quinolone ring, enhancing its activity against a wide range of bacteria.

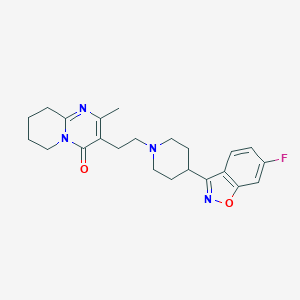

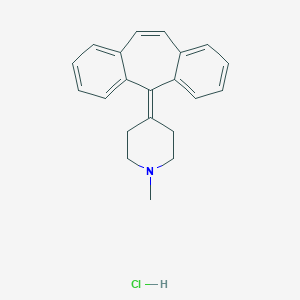

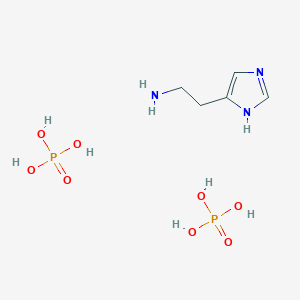

Molecular Structure Analysis

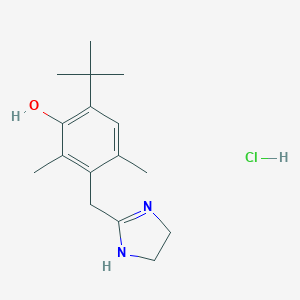

Besifloxacin hydrochloride's molecular structure is characterized by its fluoroquinolone core with additional modifications that contribute to its antibacterial activity and pharmacokinetic properties. The crystal structure analysis reveals that besifloxacin hydrochloride crystallizes in space group P1, with strong hydrogen bonds forming a corrugated ladder-like chain along the a-axis. This structure contributes to its stability and activity against bacterial pathogens (Kaduk, Gates-Rector, & Blanton, 2023).

科学的研究の応用

細菌性結膜炎の治療

ベシフロキサシンは、第4世代のフルオロキノロン系抗生物質であり、局所眼科使用のみに適応されています . 特に、さまざまな好気性および嫌気性細菌によって引き起こされる感染症である細菌性結膜炎の治療において重要です . 細菌性結膜炎は、世界中で報告されている眼疾患の3分の1以上を占め、公衆衛生に大きな影響を与えています .

水不溶性の克服

ベシフロキサシンは水への溶解度が低く、その有効性を制限しています . この課題を克服するために、ナノテクノロジーベースの薬物送達製剤が開発されました . Povacoat®を安定剤として使用し、小規模湿式粉砕と応答表面法によってベシフロキサシンナノ結晶が調製されました .

バイオアベイラビリティと安全性の向上

ベシフロキサシンの飽和溶解度は、原料と比較して約2倍に増加し、バイオアベイラビリティと安全性が向上する可能性があります . 粒子の平均流体力学的直径(Z-ave)は約550 nm(原料の17分の1)で、多分散指数(PdI)は0.2未満でした .

加速条件下での安定性

ベシフロキサシンの最適化された製剤は、加速安定性試験(90日間)で安定していました . これにより、化合物は有効性を失うことなく長期間保存できます。

細菌酵素の阻害

ベシフロキサシンは、細菌酵素であるDNAジャイレースおよびトポイソメラーゼIVを阻害する殺菌性のフルオロキノロン系抗生物質です

作用機序

Target of Action

Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

Besifloxacin inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, it impairs DNA replication, transcription, and repair . By inhibiting topoisomerase IV, it disrupts decatenation during cell division . This dual inhibition also slows down the development of bacterial resistance .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA synthesis and replication . This leads to the death of the bacteria, making Besifloxacin an effective bactericidal agent .

Pharmacokinetics

Besifloxacin achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration . It has a mean residence time in the conjunctiva of 4.7 hours . Its systemic exposure is negligible , indicating that it primarily acts at the site of administration.

Result of Action

The result of Besifloxacin’s action is the effective treatment of bacterial conjunctivitis . It has shown strong in vitro activity against many Gram-positive, Gram-negative, and anaerobic organisms, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis .

Action Environment

The action of Besifloxacin is influenced by the environment of the ocular surface. The drug is designed for topical administration, and its efficacy is maximized when it can achieve and maintain high concentrations at the site of infection . Factors such as tear production and ocular surface health may influence the drug’s action, efficacy, and stability .

将来の方向性

Besifloxacin hydrochloride has shown promise in the treatment of bacterial conjunctivitis and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is some evidence to suggest that besifloxacin may provide an advantage over other current-generation fluoroquinolones in antimicrobial prophylaxis for ocular surgery .

特性

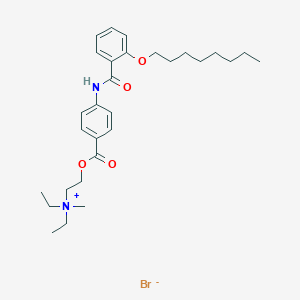

IUPAC Name |

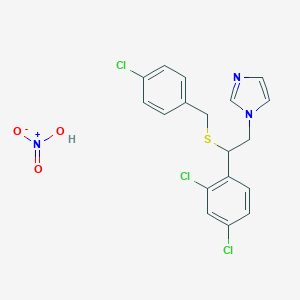

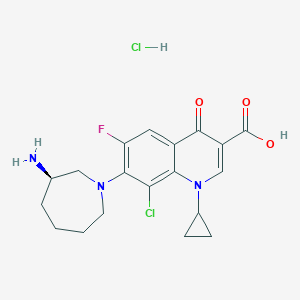

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBICKXAAKXAY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193529 | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405165-61-9 | |

| Record name | Besifloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BESIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does besifloxacin hydrochloride exert its antibacterial effect?

A1: Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, besifloxacin hydrochloride disrupts bacterial DNA synthesis, leading to cell death. []

Q2: What is the molecular formula and weight of besifloxacin hydrochloride?

A2: Besifloxacin hydrochloride has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []

Q3: Are there any spectroscopic data available for besifloxacin hydrochloride?

A3: Yes, various spectroscopic techniques have been employed to characterize besifloxacin hydrochloride. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]

Q4: How stable is besifloxacin hydrochloride under various storage conditions?

A4: Stability studies on besifloxacin hydrochloride formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]

Q5: How do structural modifications of besifloxacin hydrochloride influence its antibacterial activity?

A5: While specific SAR studies on besifloxacin hydrochloride are limited in the provided papers, it is known that the R-enantiomer of besifloxacin hydrochloride exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]

Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of besifloxacin hydrochloride?

A6: Researchers have explored various formulation strategies, including:

- In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]

- Nanostructured lipid carriers (NLCs): NLCs encapsulate besifloxacin hydrochloride, enhancing its solubility, permeability, and controlled release. []

- Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []

- Liposomal gels: Liposomes loaded with besifloxacin hydrochloride incorporated into a gel base can enhance drug penetration and prolong drug release. []

Q7: What is the pharmacokinetic profile of besifloxacin hydrochloride following topical ocular administration?

A7: Topical ocular administration of besifloxacin hydrochloride achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []

Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of besifloxacin hydrochloride?

A9: In vitro studies have confirmed the potent antibacterial activity of besifloxacin hydrochloride against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for besifloxacin hydrochloride formulations compared to marketed eye drops. []

Q9: Are there any reported mechanisms of resistance to besifloxacin hydrochloride?

A10: While besifloxacin hydrochloride possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for besifloxacin hydrochloride.

Q10: What analytical techniques are commonly employed to quantify besifloxacin hydrochloride in formulations?

A10: Several analytical methods have been developed and validated for quantifying besifloxacin hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of besifloxacin hydrochloride and its potential impurities. [, , , , , , , , , ]

- UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying besifloxacin hydrochloride in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of besifloxacin hydrochloride. []

- Fluorometric methods: These methods utilize the fluorescent properties of besifloxacin hydrochloride for sensitive and specific quantitation. []

Q11: What are the key parameters evaluated during the validation of analytical methods for besifloxacin hydrochloride?

A11: Validation studies for analytical methods quantifying besifloxacin hydrochloride typically assess parameters such as:

- Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]

- Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]

- Accuracy: Determining the closeness of measured values to the true value. [, , ]

- Precision: Assessing the degree of agreement among individual test results. [, , ]

- Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]

Q12: What are the advantages of using nanocarriers for ocular delivery of besifloxacin hydrochloride?

A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:

- Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like besifloxacin hydrochloride, improving their solubility and enhancing corneal permeation. [, ]

- Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]

- Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]

Q13: How do different formulations impact the dissolution and solubility of besifloxacin hydrochloride?

A14: Formulations like NLCs significantly improve the dissolution and solubility of besifloxacin hydrochloride by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。